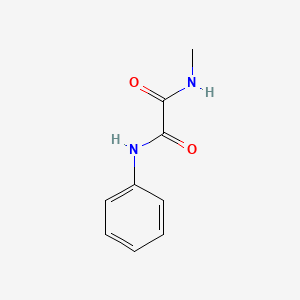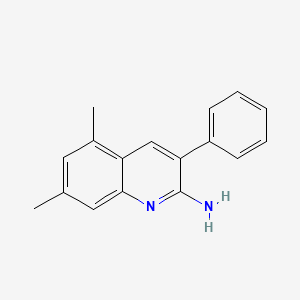![molecular formula C30H43N3O4 B14154167 heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 290366-34-6](/img/structure/B14154167.png)
heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C30H43N3O4. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with heptadecyl benzoate under controlled conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound properties.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s effects are mediated through pathways involving electron transfer and resonance stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Another azo compound with similar structural features.
Heptadecyl 4-[(Z)-(4-nitrophenyl)diazenyl]benzoate: A geometric isomer of the compound.
Uniqueness
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is unique due to its specific structural configuration and the presence of a long heptadecyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
290366-34-6 |
|---|---|
Formule moléculaire |
C30H43N3O4 |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
heptadecyl 4-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C30H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-37-30(34)26-17-19-27(20-18-26)31-32-28-21-23-29(24-22-28)33(35)36/h17-24H,2-16,25H2,1H3 |
Clé InChI |
APVBBDNJOZIWHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
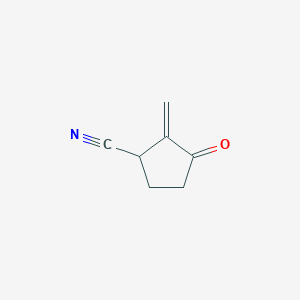

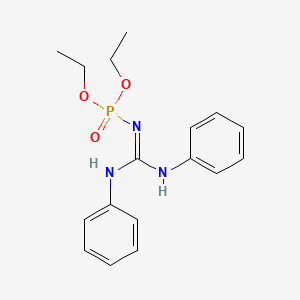

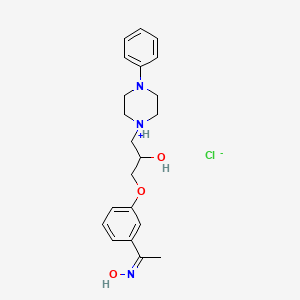
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
